3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid
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Overview
Description
3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms and a methyl group on the imidazole ring, as well as a propanoic acid side chain. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid typically involves the bromination of a suitable imidazole precursor followed by the introduction of the propanoic acid side chain. One common synthetic route is as follows:
Bromination: The starting material, 2-methylimidazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to selectively introduce bromine atoms at the 4 and 5 positions of the imidazole ring.
Side Chain Introduction: The dibromoimidazole intermediate is then reacted with a suitable reagent, such as acrylonitrile, to introduce the propanoic acid side chain. This reaction can be catalyzed by a base like sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The bromination and side chain introduction steps are carefully monitored and controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the imidazole ring can be oxidized to form imidazole N-oxides.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of new imidazole derivatives with different substituents.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Hydrolysis: Formation of carboxylic acids from esters or amides.
Scientific Research Applications
3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play a crucial role in binding to these targets, leading to inhibition or activation of their biological functions. The propanoic acid side chain enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets in biological systems.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-2-methyl-1H-imidazole: Similar structure but with chlorine atoms instead of bromine.
2-methylimidazole: Lacks the bromine atoms and the propanoic acid side chain.
4,5-dibromo-1H-imidazole: Lacks the methyl group and the propanoic acid side chain.
Uniqueness
3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of both bromine atoms and a propanoic acid side chain, which confer distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and binding affinity to biological targets, while the propanoic acid side chain improves its solubility and bioavailability.
Properties
IUPAC Name |
3-(4,5-dibromo-2-methylimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2O2/c1-4-10-6(8)7(9)11(4)3-2-5(12)13/h2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSXAIGJWHWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CCC(=O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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